2-Dibutoxyphosphorylbutanoic acid
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Overview
Description
Dibutyl [1-(carboxy)propyl]phosphonate is an organophosphorus compound with the molecular formula C12H25O5P. It is characterized by the presence of a phosphonate group bonded to a carboxypropyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl [1-(carboxy)propyl]phosphonate can be synthesized through various methods. One common approach involves the reaction of dibutyl phosphite with an appropriate carboxylic acid derivative under controlled conditions. The reaction typically requires a catalyst, such as palladium or copper, and may be carried out under microwave irradiation to enhance the reaction rate .
Industrial Production Methods
Industrial production of dibutyl [1-(carboxy)propyl]phosphonate often involves large-scale reactions using efficient catalytic systems. For example, a copper-catalyzed reaction of phosphorus nucleophiles with diaryliodonium salts at room temperature can yield high amounts of the desired product within a short reaction time . This method is adaptable to large-scale preparations, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Dibutyl [1-(carboxy)propyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates. These products have diverse applications in various fields, including pharmaceuticals and materials science .
Scientific Research Applications
Dibutyl [1-(carboxy)propyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Mechanism of Action
The mechanism of action of dibutyl [1-(carboxy)propyl]phosphonate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can lead to various physiological effects, depending on the target enzyme .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dibutyl [1-(carboxy)propyl]phosphonate include:
- Dimethyl [1-(carboxy)propyl]phosphonate
- Diethyl [1-(carboxy)propyl]phosphonate
- Dibutyl [1-(carboxy)ethyl]phosphonate
Uniqueness
Dibutyl [1-(carboxy)propyl]phosphonate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer alkyl chains compared to dimethyl and diethyl analogs result in different solubility and reactivity profiles. Additionally, the presence of the carboxypropyl group allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H25O5P |
---|---|
Molecular Weight |
280.30 g/mol |
IUPAC Name |
2-dibutoxyphosphorylbutanoic acid |
InChI |
InChI=1S/C12H25O5P/c1-4-7-9-16-18(15,17-10-8-5-2)11(6-3)12(13)14/h11H,4-10H2,1-3H3,(H,13,14) |
InChI Key |
LWHFLEHPSSFIBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(C(CC)C(=O)O)OCCCC |
Origin of Product |
United States |
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